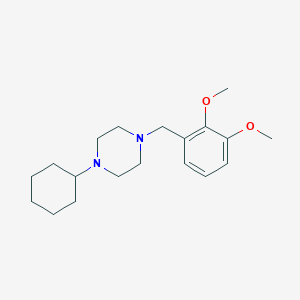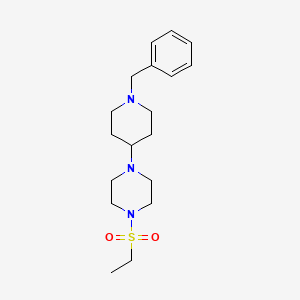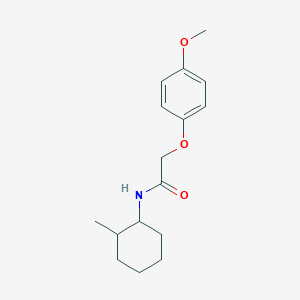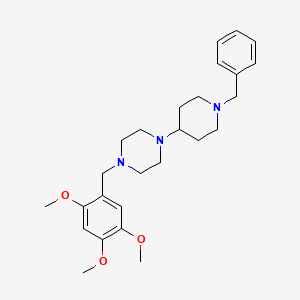![molecular formula C15H8N6O5 B10882469 4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10882469.png)
4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes cyano groups, nitro groups, and a hydrazino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2-hydroxy-5-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization and Nitration: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst, followed by nitration to introduce the nitro groups.
Introduction of Cyano Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyano derivatives.
Aplicaciones Científicas De Investigación
2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL AMINE
- **2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL METHYL ETHER
Uniqueness
Compared to similar compounds, 2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE is unique due to its dual cyano groups and the presence of both nitro and hydrazino functionalities
Propiedades
Fórmula molecular |
C15H8N6O5 |
|---|---|
Peso molecular |
352.26 g/mol |
Nombre IUPAC |
4-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H8N6O5/c16-6-9-4-13(14(21(25)26)5-10(9)7-17)19-18-8-11-3-12(20(23)24)1-2-15(11)22/h1-5,8,19,22H/b18-8+ |
Clave InChI |
KWMWKULUWJGKNO-QGMBQPNBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])O |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10882389.png)
![ethyl 2-({[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10882396.png)
![2-({[(3,4-Difluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10882401.png)

methanone](/img/structure/B10882415.png)
![N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]acetamide](/img/structure/B10882416.png)

![2,4-dichloro-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10882420.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B10882424.png)
![2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B10882436.png)
![(3-Chlorophenyl){4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methanone](/img/structure/B10882448.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10882453.png)

